molecular formula C18H20N2O2 B11121638 1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11121638
M. Wt: 296.4 g/mol
InChI Key: OEBKQAWOYMLXMK-UHFFFAOYSA-N
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Description

1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the benzodiazole family This compound is characterized by its complex structure, which includes a benzodiazole core, a methoxyethyl group, and a methlyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methlyphenoxy Methyl Group: This can be done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 3-methylphenoxy methyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methlyphenoxy methyl group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1-(2-METHOXYETHYL)-2-[(3-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE: Similar structure but with a chlorophenoxy group instead of a methlyphenoxy group.

    1-(2-METHOXYETHYL)-2-[(3-FLUOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE: Similar structure but with a fluorophenoxy group instead of a methlyphenoxy group.

Uniqueness: The presence of the methlyphenoxy methyl group in 1-(2-METHOXYETHYL)-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-14-6-5-7-15(12-14)22-13-18-19-16-8-3-4-9-17(16)20(18)10-11-21-2/h3-9,12H,10-11,13H2,1-2H3

InChI Key

OEBKQAWOYMLXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CCOC

Origin of Product

United States

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